2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine is an organic compound with a unique structure that combines a cyclopentene ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of cyclopentene with hydrazine to form the cyclopentene hydrazone. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethan-1-amine group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride
- 1-(Cyclopent-1-en-1-yl)-1H-pyrazole
Uniqueness
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to its combination of a cyclopentene ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-[4-(cyclopenten-1-yl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H15N3/c11-5-6-13-8-10(7-12-13)9-3-1-2-4-9/h3,7-8H,1-2,4-6,11H2 |
InChI Key |
HESCWSSDAHMAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CN(N=C2)CCN |
Origin of Product |
United States |
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